molecular formula C17H21NO2 B11792176 4-(4-Isobutylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile

4-(4-Isobutylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B11792176
M. Wt: 271.35 g/mol
InChI Key: MEIIWEOVPOQWQU-UHFFFAOYSA-N
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Description

4-(4-Isobutylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a synthetic organic compound with a complex structure It features a tetrahydropyran ring substituted with a carbonitrile group and a 4-isobutylbenzoyl moiety

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

4-[4-(2-methylpropyl)benzoyl]oxane-4-carbonitrile

InChI

InChI=1S/C17H21NO2/c1-13(2)11-14-3-5-15(6-4-14)16(19)17(12-18)7-9-20-10-8-17/h3-6,13H,7-11H2,1-2H3

InChI Key

MEIIWEOVPOQWQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)C2(CCOCC2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isobutylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-isobutylbenzoyl chloride with tetrahydro-2H-pyran-4-carbonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Isobutylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Isobutylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Isobutylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Isobutylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both the 4-isobutylbenzoyl and carbonitrile groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications .

Biological Activity

4-(4-Isobutylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile, a compound with the chemical formula C17H21NO2, is part of a class of organic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

  • Molecular Weight : 271.36 g/mol
  • Chemical Structure : The compound features a tetrahydropyran ring, which is significant for its biological interactions.

The biological activity of the compound can be attributed to several mechanisms:

  • Anti-inflammatory Activity : Compounds in this class have been shown to inhibit pro-inflammatory cytokines and pathways.
  • Antimicrobial Effects : Similar structures have demonstrated efficacy against various bacterial strains.
  • Cytotoxicity : Some derivatives exhibit selective cytotoxic effects against cancer cell lines.

Table 1: Biological Activity Comparison with Related Compounds

Compound NameActivity TypeReference
This compoundPotential Anti-inflammatory
2-Isobutyl-4-methyltetrahydro-2H-pyran-4-olAntimicrobialRIFM Safety Assessment
Tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetateCytotoxicityRIFM Safety Assessment

Case Studies

  • Anti-inflammatory Effects : A study investigating the anti-inflammatory properties of tetrahydropyran derivatives found that these compounds significantly reduced inflammation markers in animal models. The mechanism was linked to the inhibition of NF-kB signaling pathways.
  • Antimicrobial Efficacy : Research on related compounds has shown promising results against Gram-positive and Gram-negative bacteria. For instance, a derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus.
  • Cytotoxicity in Cancer Cells : In vitro studies have indicated that certain tetrahydropyran-based compounds exhibit selective cytotoxic effects on various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 50 µM.

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